4-Hydroxyquinoline-3-carbaldehyde
Overview
Description
4-quinolone-3-carboxaldehyde is a quinolone that is 4-quinolone substituted at position 3 by a formyl group. It is a quinolone and an aldehyde.
Scientific Research Applications
Coordination Chemistry : The semicarbazone of 8-hydroxyquinoline-2-carbaldehyde serves as an effective ligand for rare-earth metal(III) ions, highlighting its potential in coordination chemistry (Albrecht, Osetska, & Fröhlich, 2005).
Fluorescent Chemosensors : Compounds like 8-hydroxyquinoline-5-carbaldehyde-(benzotriazol-1'-acetyl)hydrazone have shown promise as sensitive and selective fluorescent chemosensors, particularly for detecting Mg2+ ions (Jin et al., 2013).
Complex Formation and Behavior in Solutions : The complexes based on 8-hydroxyquinoline-2-carbaldehyde oxime exhibit varying component distributions in different solutions, which is crucial for the directed synthesis of higher nuclear clusters (Sheng, Zhang, Liu, & Chen, 2019).
Aluminum Ion Detection : A novel fluorescent sensor based on 8-hydroxyquinoline carbaldehyde Schiff-base effectively detects aluminum ions, demonstrating its application in weak acid aqueous mediums (Jiang, Wang, Yang, Liu, Li, & Liu, 2011).
Fluoride Ion Sensor : 2-hydroxyquinoline-3-carbaldehyde shows unique aggregation-induced emission enhancement (AIEE) phenomenon and acts as a time-dependent fluoride ion sensor with a visible color change, marking its importance in visible sensing applications (Chakraborty et al., 2018).
Biological Evaluation and Synthetic Applications : Recent advances in the chemistry of related analogs like 2-chloroquinoline-3-carbaldehyde have led to enhanced synthesis, biological evaluation, and various synthetic applications (Hamama, Ibrahim, Gooda, & Zoorob, 2018).
Microbicidal and Bioregulator Agents : Derivatives like 1-[8-hydroxy-5(7)-quinolinyl]alkylidene-substituted heterocycles show potential as microbicidal and bioregulator agents, emphasizing the importance of structure-activity relationships in these applications (Khalil, Yanni, Khalaf, Abdel-Hafez, & Abdo, 1988).
Mechanism of Action
Target of Action
4-Hydroxyquinoline-3-carbaldehyde, a derivative of quinoline, is a heterocyclic compound that has been found to have versatile applications in the fields of industrial and synthetic organic chemistry Quinoline derivatives are known to interact with various biological targets due to their broad spectrum of bioactivity .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some quinoline derivatives have been found to undergo substitution reactions at specific positions, leading to the formation of new compounds .
Biochemical Pathways
Quinoline and its derivatives are known to be involved in a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . Therefore, it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
The compound’s molecular weight of 17317 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Quinoline derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial activities . Therefore, it can be inferred that this compound may have similar effects.
Safety and Hazards
The compound has been classified as potentially harmful. It has been associated with hazard statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and precautionary statements such as P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P302 + P352 (IF ON SKIN: Wash with plenty of soap and water) .
Future Directions
Quinoline and its functionalized derivatives have tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Owing to the array of information available on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
Properties
IUPAC Name |
4-oxo-1H-quinoline-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-7-5-11-9-4-2-1-3-8(9)10(7)13/h1-6H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRCOIVJCBPCPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324621 | |
Record name | 4-Hydroxyquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90324621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7509-12-8 | |
Record name | 7509-12-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxyquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90324621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.